molecular formula C7H17NO B090997 3-Dimethylamino-2,2-dimethyl-1-propanol CAS No. 19059-68-8

3-Dimethylamino-2,2-dimethyl-1-propanol

Cat. No.: B090997
CAS No.: 19059-68-8
M. Wt: 131.22 g/mol
InChI Key: PYEWZDAEJUUIJX-UHFFFAOYSA-N
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Description

3-Dimethylamino-2,2-dimethyl-1-propanol is a chemical compound with the molecular formula C7H17NO. It is a clear, colorless to yellow liquid that is miscible with water. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

3-Dimethylamino-2,2-dimethyl-1-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbon dioxide in the presence of primary amines like ethylenediamine and 3-amino-1-propanol, as well as tertiary amines like 1-dimethylamino-2-propanol . These interactions are crucial for understanding the compound’s role in biochemical processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These molecular interactions are essential for understanding how the compound influences biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that the compound’s interactions with carbon dioxide and other amines can vary with time and temperature, affecting its overall stability and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its overall efficacy in biochemical processes .

Preparation Methods

3-Dimethylamino-2,2-dimethyl-1-propanol can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-1-propanol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial production methods often involve the use of large-scale reactors where the reactants are combined and heated to the appropriate temperature. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired compound .

Comparison with Similar Compounds

3-Dimethylamino-2,2-dimethyl-1-propanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

3-(dimethylamino)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,6-9)5-8(3)4/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEWZDAEJUUIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066452
Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19059-68-8
Record name 3-(Dimethylamino)-2,2-dimethyl-1-propanol
Source CAS Common Chemistry
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Record name 3-(Dimethylamino)-2,2-dimethyl-1-propanol
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Record name 3-Dimethylamino-2,2-dimethyl-1-propanol
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Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)-2,2-dimethylpropan-1-ol
Source European Chemicals Agency (ECHA)
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Record name 3-(DIMETHYLAMINO)-2,2-DIMETHYL-1-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of DMADMP contribute to its function in anion exchange membranes?

A1: DMADMP plays a crucial role in the AEM by providing the anion exchange functionality. The tertiary amine group within DMADMP's structure allows it to act as an anion exchange site. When incorporated into the membrane, the amine group can be protonated, acquiring a positive charge. This positive charge attracts and binds negatively charged ions (anions) from the solution, facilitating the selective transport of anions across the membrane.

Q2: What are the key material properties of DMADMP-functionalized AEMs relevant to acid recovery?

A: The study [] highlighted several important material properties of the DMADMP-functionalized AEMs, including:

    Q3: What analytical techniques were used to characterize the DMADMP-functionalized AEMs?

    A: The researchers in [] employed various analytical techniques to characterize the synthesized membranes:

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